molecular formula C13H6Cl2N2O2S2 B11711784 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole

2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B11711784
M. Wt: 357.2 g/mol
InChI Key: FVALGSRUTPLHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2,6-dichloro-4-nitrophenylsulfanyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrophenol with 2-mercaptobenzothiazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 2,6-Dichloro-4-nitrophenol: This compound can be synthesized by the nitration of 2,6-dichlorophenol using a mixture of concentrated nitric and sulfuric acids.

    Reaction with 2-Mercaptobenzothiazole: The 2,6-dichloro-4-nitrophenol is then reacted with 2-mercaptobenzothiazole in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitrophenol: A precursor in the synthesis of the target compound.

    2-Mercaptobenzothiazole: Another precursor used in the synthesis.

    Benzothiazole Derivatives: Compounds with similar structures and diverse biological activities.

Uniqueness

2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a 2,6-dichloro-4-nitrophenylsulfanyl group makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial chemicals.

Properties

Molecular Formula

C13H6Cl2N2O2S2

Molecular Weight

357.2 g/mol

IUPAC Name

2-(2,6-dichloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H6Cl2N2O2S2/c14-8-5-7(17(18)19)6-9(15)12(8)21-13-16-10-3-1-2-4-11(10)20-13/h1-6H

InChI Key

FVALGSRUTPLHFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.